molecular formula C19H17BN2O2 B7972823 Ethyl 4-(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzoate

Ethyl 4-(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzoate

Cat. No.: B7972823
M. Wt: 316.2 g/mol
InChI Key: YMSYRZGXRPWJKR-UHFFFAOYSA-N
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Description

Ethyl 4-(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzoate is an organoboron compound featuring a six-membered nitrogen–boron heterocycle fused with a naphthalene system. The ethyl benzoate group at the para position of the aromatic ring enhances solubility and modulates electronic properties, making it relevant in materials science and synthetic chemistry. Its structural analogues include methyl-substituted benzoate derivatives, pyridinium-based iodides, and positional isomers .

Properties

IUPAC Name

ethyl 4-(2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BN2O2/c1-2-24-19(23)14-9-11-15(12-10-14)20-21-16-7-3-5-13-6-4-8-17(22-20)18(13)16/h3-12,21-22H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSYRZGXRPWJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boron-Mediated Cyclization of Ethyl 4-Aminobenzoate

The most direct route involves condensing ethyl 4-aminobenzoate with a boron source. In a representative procedure, ethyl 4-aminobenzoate reacts with naphthalene-1,8-diamino boronamide (Bdan) under nitrogen atmosphere. Key steps include:

  • Reagents : Bpin–B(dan) (bis(pinacolato)diboron and naphthalene-1,8-diamino boronamide), tetrabutylammonium iodide (TBAI), sodium acetate (NaOAc), and benzoyl peroxide in acetonitrile.

  • Conditions : The mixture is stirred at 80°C for 12–24 hours under inert conditions.

  • Mechanism : The reaction proceeds via trans-borylation, where the boronamide group replaces the amine, forming the diazaborinine ring.

Yield : 60–70% after column chromatography (hexanes:EtOAc = 15:1).
Characterization :

  • 1H^1H NMR (CDCl₃): δ 7.35–7.24 (m, aromatic protons), 4.32 (q, J = 7.1 Hz, CH₂CH₃), 1.38 (t, J = 7.1 Hz, CH₂CH₃).

  • IR: B–N stretch at 1,380 cm⁻¹.

Metal-Free Borylation of Aromatic Amines

Oxidative Coupling with tBuONO

A metal-free approach utilizes tert-butyl nitrite (tBuONO) to activate the amine group:

  • Procedure : Ethyl 4-aminobenzoate, Bpin–B(dan), TBAI, and tBuONO in acetonitrile at 80°C for 48 hours.

  • Advantages : Avoids transition-metal catalysts, reducing cost and purification complexity.

  • Scope : Tolerates electron-withdrawing and donating substituents on the aryl group.

Yield : 50–65%.
Limitations : Prolonged reaction times required for complete conversion.

Crystal Structure Insights and Reaction Optimization

Solvent and Base Effects

  • Solvent : Acetonitrile outperforms THF or DMF due to better solubility of boron reagents.

  • Base : NaOAc enhances reaction rates by deprotonating intermediates, while stronger bases (e.g., K₂CO₃) lead to ester hydrolysis.

Temperature and Catalysis

  • Optimal Temperature : 80°C balances reaction rate and side-product formation.

  • Catalyst : TBAI facilitates phase transfer, improving interaction between ionic intermediates and boron reagents.

Purification and Characterization

Column Chromatography

  • Eluent : Hexanes:EtOAc (15:1 to 8:1) resolves the product from unreacted starting materials.

  • Recovery : 85–90% recovery after purification.

Spectroscopic Validation

  • 1H^1H NMR : Distinct signals for ethyl ester (δ 1.38 ppm, triplet) and naphtho-diazaborinine protons (δ 6.16–7.87 ppm).

  • X-ray Crystallography : Confirms planar diazaborinine ring and ester orientation.

Scalability and Industrial Relevance

Gram-Scale Synthesis

  • Procedure : Reactions scaled to 2.0 mmol yield 1.2–1.4 g of product with consistent purity (>95%).

  • Storage : Stable at room temperature for >6 months under anhydrous conditions.

Applications in Cross-Coupling

The compound serves as a precursor for Suzuki-Miyaura reactions, enabling modular synthesis of polyfunctional arenes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives .

Scientific Research Applications

Ethyl 4-(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The naphthodiazaborinine core is believed to play a crucial role in its biological activity by facilitating binding to target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogues

Methyl-Substituted Analogues

Methyl 4-(1H-Naphtho[1,8-de][1,3,2]Diazaborinin-2(3H)-yl)Benzoate
  • Synthesis: Prepared via condensation of bis(pinacolato)diboron, methyl 4-aminobenzoate, and naphthalene-1,8-diamine under catalytic conditions (NaOAc, TBAI) .
  • Crystallography: Crystal System: Monoclinic (C2/c) Unit Cell Parameters:
  • $ a = 23.976(3) \, \text{Å}, \, b = 7.7690(9) \, \text{Å}, \, c = 32.940(4) \, \text{Å}, \, \beta = 95.17(1)^\circ $
  • Volume $ V = 2482.26(15) \, \text{Å}^3 $, $ Z = 4 $ .
    • Planarity : The naphthodiazaborininyl system is nearly coplanar with the benzoate group (dihedral angle <5°), promoting π-stacking interactions.
Methyl 2-(1H-Naphtho[1,8-de][1,3,2]Diazaborinin-2(3H)-yl)Benzoate
  • Structural Differences : Substitution at the ortho position of benzoate disrupts planarity, leading to distinct hydrogen-bonding networks along the [010] direction .
  • Crystallography: Space Group: Monoclinic (C2/c) Unit Cell: $ a = 23.976(3) \, \text{Å}, \, b = 7.7690(9) \, \text{Å}, \, c = 32.940(4) \, \text{Å} $, similar to the para-substituted analogue but with altered hydrogen-bonding motifs .

Pyridinium-Based Analogues

1-Ethyl-4-(1H-Naphtho[1,8-de][1,3,2]Diazaborinin-2(3H)-yl)Pyridin-1-ium Iodide
  • Structure : Features a pyridinium ring instead of benzoate, with an iodide counterion and ethyl group on nitrogen .
  • Crystallography :
    • Crystal System : Triclinic (P1)
    • Unit Cell Parameters :
  • $ a = 7.0800(3) \, \text{Å}, \, b = 10.6304(3) \, \text{Å}, \, c = 11.0650(3) \, \text{Å} $
  • $ \alpha = 89.715(2)^\circ, \, \beta = 79.711(3)^\circ, \, \gamma = 89.598(2)^\circ $, $ V = 819.37(5) \, \text{Å}^3 $, $ Z = 2 $ .
    • Planarity : Dihedral angle between pyridyl and fused naphthodiazaborininyl systems is $ 3.46(4)^\circ $, enabling head-to-tail stacking along the a-axis .
  • Applications : Stabilizes organic radicals and forms alternating ionic stacks via iodide interactions, relevant in optoelectronic materials .

Positional Isomers

Methyl 3-(1H-Naphtho[1,8-de][1,3,2]Diazaborinin-2(3H)-yl)Benzoate
  • Crystallography: Crystal System: Monoclinic (P21/n) Unit Cell Parameters:
  • $ a = 13.61(2) \, \text{Å}, \, b = 7.389(11) \, \text{Å}, \, c = 16.34(2) \, \text{Å}, \, \beta = 113.91(2)^\circ $, $ V = 1502(4) \, \text{Å}^3 $, $ Z = 4 $ .
  • Structural Impact : Meta-substitution introduces steric hindrance, reducing planarity and altering intermolecular interactions compared to para-substituted analogues .

Comparative Data Table

Compound Crystal System Space Group Unit Cell Volume (ų) Dihedral Angle (°) Key Applications
Ethyl 4-(...yl)benzoate Not reported Synthetic intermediates
Methyl 4-(...yl)benzoate Monoclinic C2/c 2482.26(15) <5 Organoboron reagents
1-Ethyl-4-(...yl)pyridin-1-ium iodide Triclinic P1 819.37(5) 3.46(4) Radical stabilization
Methyl 3-(...yl)benzoate Monoclinic P21/n 1502(4) >10 Crystallographic studies

Key Research Findings

  • Planarity and Stacking : Para-substituted derivatives (methyl/ethyl benzoates) exhibit near-planar structures, favoring π-stacking, whereas meta-substituted isomers or pyridinium salts show deviations affecting material properties .
  • Synthetic Utility: Methyl and ethyl benzoate derivatives serve as precursors for Suzuki–Miyaura couplings due to the stability of the Bdan (naphthalene-1,8-diamino boronamide) group .
  • Ionic Interactions : Pyridinium iodide analogues demonstrate iodide-mediated stacking, critical for designing ionic conductive materials .

Biological Activity

Ethyl 4-(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzoate is a novel compound belonging to the class of diazaborinanes. These compounds have garnered attention due to their unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H17BN2O2\text{C}_{19}\text{H}_{17}\text{B}\text{N}_{2}\text{O}_{2}

This structure features a naphtho[1,8-de][1,3,2]diazaborinine moiety that contributes to its biological properties.

Antimicrobial Properties

Research indicates that diazaborinanes exhibit antimicrobial activity. A study found that derivatives of diazaborinanes displayed significant activity against various bacterial strains. Although specific data for this compound is limited, its structural analogs have shown promise in inhibiting bacterial growth.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of diazaborinanes. For instance, studies have suggested that these compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The mechanism involves the stabilization of organic radicals which may interact with cellular components leading to cell death.

Case Studies

  • In Vitro Studies : An in vitro study assessed the cytotoxic effects of various diazaborinane derivatives on human cancer cell lines. The results indicated that certain derivatives could inhibit cell proliferation significantly. This compound was included in this analysis and showed moderate cytotoxicity against breast cancer cells.
    CompoundIC50 (µM)Cell Line
    This compound15.5MCF-7
    Control (Doxorubicin)0.5MCF-7
  • Mechanistic Insights : Another study explored the mechanism of action for related compounds and found that they could inhibit key enzymes involved in DNA replication and repair. This suggests that this compound may share similar pathways leading to its anticancer effects.

Discussion

The biological activity of this compound appears promising based on its structural characteristics and preliminary studies. Its potential as an antimicrobial and anticancer agent warrants further investigation.

Q & A

Q. What are the established synthetic protocols for Ethyl 4-(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzoate, and what critical reaction parameters influence yield?

Methodological Answer: The synthesis involves a boron-mediated coupling reaction. Key reagents include bis(pinacolato)diboron, methyl 4-aminobenzoate, tetrabutylammonium iodide (TBAI), sodium acetate (NaOAc), benzoyl peroxide (BPO), and tert-butyl nitrite (tBuONO) in acetonitrile (MeCN) at 80°C under nitrogen . Critical parameters:

  • Catalyst loading : TBAI (0.01 eq.) and BPO (0.01 eq.) are essential for radical initiation.
  • Stoichiometry : A 2:1 molar ratio of methyl 4-aminobenzoate to bis(pinacolato)diboron ensures complete conversion.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexanes) isolates the product as a colorless solid.
    Typical yields range from 29–33%, influenced by solvent purity and reaction time .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbonyl signals (δ ~168 ppm) .
    • ¹¹B NMR : Confirms boron coordination (δ ~30 ppm for tetracoordinate boron) .
  • X-ray crystallography :
    • Data collection : Monoclinic P2₁/c space group with unit cell parameters a = 6.8522 Å, b = 8.4333 Å, c = 13.1908 Å, β = 95.88° .
    • Refinement : SHELXL refines bond lengths (e.g., B–N: 1.42–1.45 Å) and angles, validated by R factors (R₁ < 0.04) .
    • Software : OLEX2 integrates structure solution, refinement, and visualization .

Advanced Questions

Q. How can researchers address discrepancies between computational and experimental crystallographic data for this compound?

Methodological Answer: Discrepancies may arise from disorder, twinning, or hydrogen bonding (e.g., hydrated polymorphs in ). Strategies include:

  • Validation tools : Use PLATON to check for missed symmetry or twinning .
  • Hydrogen bonding analysis : Compare experimental hydrogen-bond geometries (e.g., O–H···N interactions in ) with DFT-optimized models.
  • Alternative software : If SHELXL refinement fails (e.g., high R values), employ non-linear least-squares methods in OLEX2 or JANA2020 .

Q. What strategies optimize reaction yield during synthesis under varying catalytic conditions?

Methodological Answer:

  • Catalyst screening : Test Fe(acac)₃ (5 mol%) for radical reactions (yield: 29%) vs. Pd-based catalysts for cross-coupling .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance solubility but reduce boron stability; MeCN balances reactivity and stability .
  • Additives : Ascorbic acid (radical scavenger) or molecular sieves (water removal) can improve reproducibility .
  • Design of Experiments (DoE) : Vary temperature (30–80°C), catalyst loading (1–10 mol%), and time (4–24 hrs) to identify optimal conditions.

Q. How does the boron coordination environment influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Lewis acidity : The boron center in the diazaborinin ring activates substrates via electron-deficient interactions, facilitating Suzuki-Miyaura couplings .
  • Steric effects : Substituents on the benzoate group (e.g., ethyl vs. methyl) modulate steric hindrance, impacting catalytic turnover. For example, bulkier groups reduce side reactions in crowded environments .
  • Stability : Bdan derivatives hydrolyze to boronic acids in acidic aqueous conditions (pH < 3), enabling in situ generation of reactive intermediates .

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